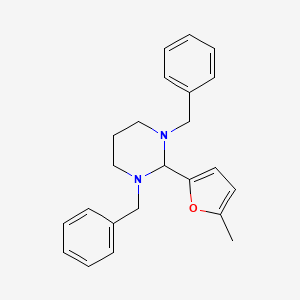

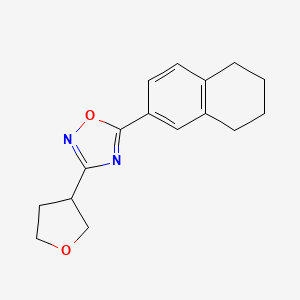

![molecular formula C16H14N2O2S B5555668 3-[2-(苯硫基)乙基]-2,4(1H,3H)-喹唑啉二酮](/img/structure/B5555668.png)

3-[2-(苯硫基)乙基]-2,4(1H,3H)-喹唑啉二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step chemical processes, starting from simple precursors such as anthranilic acid or its derivatives. A notable example is the synthesis of 3-phenylethyl-2,4(1H,3H)-quinazolinediones through oxidative expansion of the 3-phenylethylimino-2-indolinone ring promoted by sodium borohydride, leading to the unexpected formation of 3-phenylethyl-2,4(1H,3H)-quinazolinediones with distinct staggered and gauche conformations (Quevedo et al., 2017).

Molecular Structure Analysis

Structural and electronic properties of quinazoline derivatives have been thoroughly investigated using techniques like FTIR, NMR, and X-ray crystallography. For instance, a study revealed that molecular stability is mainly due to weak but collective contributions of significant intra and intermolecular interactions quantified by Hirshfeld surface analysis. The molecular geometry optimization using B3LYP/DFT methods further elucidates the electrostatic potential map, nonlinear optical properties, and potential energy scan (Gandhi et al., 2020).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions that highlight their reactivity and functional group transformations. The reactivity patterns of these compounds are influenced by their molecular structure, leading to the formation of novel compounds with potential pharmacological activities. The formation of dimerized cyclic structures through oxidative reactions and the regioselective lithiation at specific positions to give substituted derivatives are examples of such chemical behaviors (Smith et al., 1996).

科学研究应用

合成与生物活性

- 已合成和表征了喹唑啉酮衍生物,包括 3-[2-(苯硫基)乙基]-2,4(1H,3H)-喹唑啉二酮,用于各种生物活性。例如,一项研究专注于合成和表征新的喹唑啉酮衍生物并评估它们的抗菌和抗真菌活性,其中一些表现出高活性 (El-Shenawy,2017)。

抗菌应用

- 多项研究调查了喹唑啉衍生物的抗菌性能。例如,描述了作为抗菌剂的新型 S-(取代)硫代和噻吩喹啉衍生物的合成,突出了这些化合物在对抗细菌感染方面的潜力 (Awad 等,1991)。

抗肿瘤特性

- 研究还探讨了喹唑啉衍生物的抗肿瘤(抗癌)特性。一项研究报告了 3-取代 5,5-二甲基苯并[h]喹唑啉-4(3H)-酮的合成并研究了它们的抗肿瘤特性 (Markosyan 等,2014)。

抗惊厥活性

- 已合成喹唑啉酮化合物以作为抗惊厥药进行测试,其中一些在这方面表现出显着的活性。这表明在治疗癫痫发作或癫痫方面具有潜在应用 (Kornet 等,1984)。

镇痛和抗炎活性

- 已探索喹唑啉衍生物在镇痛和抗炎应用中的潜力。例如,一项研究合成了乙基 1-甲基-5-[2-取代-4-氧代-3(4H)-喹唑啉基]-1H-吡唑-4-乙酸酯,并测试了它们的镇痛和抗炎活性,发现一些化合物在某些测试中比标准药物更活跃 (Daidone 等,1994)。

结构和电子性质

- 喹唑啉衍生物的结构和电子性质也是研究的主题,因为它们有助于理解它们的药理潜力。一项涉及使用各种技术合成和表征的新型喹唑啉衍生物的研究突出了这些方面 (甘地等,2020)。

抗病毒活性

- 已评估喹唑啉衍生物的抗病毒潜力,特别是针对猴痘和天花疫苗等病毒。一项关于含氟 4-芳基氨基喹唑啉的研究显示了在这方面的有希望的结果 (Lipunova 等,2012)。

缓蚀作用

- 有趣的是,喹唑啉-4(3H)-酮衍生物已被研究用于缓蚀低碳钢,在 HCl 溶液中显示出有效的缓蚀效率 (陈等,2021)。

作用机制

While the specific mechanism of action for “3-[2-(phenylthio)ethyl]-2,4(1H,3H)-quinazolinedione” is not available, quinazoline and quinazolinone derivatives have been reported to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

安全和危害

未来方向

属性

IUPAC Name |

3-(2-phenylsulfanylethyl)-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c19-15-13-8-4-5-9-14(13)17-16(20)18(15)10-11-21-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIBABZZXGCIDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCN2C(=O)C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Phenylsulfanyl-ethyl)-1H-quinazoline-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

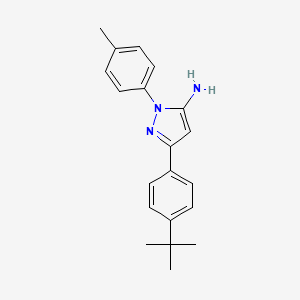

![5-isopropyl-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5555585.png)

![1-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5555612.png)

![6-amino-3-methyl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5555614.png)

![N-[2-(aminocarbonyl)phenyl]isonicotinamide](/img/structure/B5555626.png)

![3-({3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5555653.png)

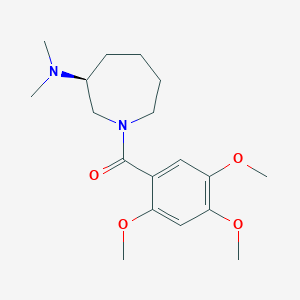

![1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}piperidine](/img/structure/B5555655.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5555662.png)

![2-benzoyl-5,7-dichloro-1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B5555681.png)